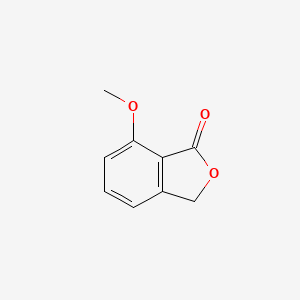

7-methoxyisobenzofuran-1(3H)-one

Vue d'ensemble

Description

7-methoxyisobenzofuran-1(3H)-one: is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.161 g/mol . This compound belongs to the class of isobenzofuranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxyisobenzofuran-1(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of 3-hydroxy-3H-benzofuran-2-one with methoxy reagents . The reaction typically requires the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure consistent quality and yield. The process often includes steps such as purification through column chromatography and crystallization to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methoxy-substituted isobenzofuranone undergoes selective oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| PhIO (Iodosylbenzene) | Methanol, reflux | 3-Methoxyisobenzofuran-1(3H)-one derivatives | 61–76% | |

| KMnO₄ | Acidic or neutral aqueous media | Carboxylic acid derivatives | N/R |

-

Mechanism : PhIO-mediated oxidation proceeds via radical intermediates, functionalizing the benzofuran core while retaining the methoxy group .

Reduction Reactions

Reductive transformations are critical for modifying the lactone ring:

| Reagent | Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, 18h | 3-((Benzylamino)methyl)-3-hydroxy derivatives | 76% | |

| LiAlH₄ | Anhydrous ether | Diol intermediates | N/R |

-

Sodium borohydride selectively reduces the carbonyl group without affecting the aromatic system, yielding sp³-hybridized intermediates .

Substitution Reactions

Electrophilic substitution occurs at the aromatic ring or lactone oxygen:

| Reagent | Position Modified | Product(s) | Conditions | Source |

|---|---|---|---|---|

| Alkyl halides | C-3 or C-7 | 3-Alkyl-7-methoxy derivatives | Base catalysis | |

| Halogens (e.g., Br₂) | C-5 or C-6 | Halogenated isobenzofuranones | Lewis acid catalysts |

Ring-Opening Reactions

The lactone ring undergoes cleavage under specific conditions:

| Reagent | Conditions | Product(s) | Application | Source |

|---|---|---|---|---|

| Aqueous NaOH | Reflux | 2-Carboxy-4-methoxybenzaldehyde | Polymer precursors | |

| NH₃/MeOH | Room temperature | Amide derivatives | Medicinal chemistry |

Comparative Reactivity with Analogues

The methoxy group at C-7 significantly influences reactivity compared to other derivatives:

| Compound | Oxidation Sensitivity | Reduction Ease | Positional Selectivity |

|---|---|---|---|

| 7-Methoxyisobenzofuran-1(3H)-one | Moderate | High | C-3 > C-5 |

| 5-Fluoro-7-methoxyisobenzofuran-1(3H)-one | High | Moderate | C-3 only |

| 3-Ethyl-7-methoxyisobenzofuran-1(3H)-one | Low | Low | C-7 |

Mechanistic Insights

Applications De Recherche Scientifique

Chemistry: 7-methoxyisobenzofuran-1(3H)-one is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound and its derivatives have shown significant antioxidant activity. This makes them useful in studies related to oxidative stress and related diseases .

Medicine: The compound has potential therapeutic applications due to its biological activities. It has been investigated for its antimicrobial, antiplatelet, and cytotoxic properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Mécanisme D'action

The mechanism of action of 7-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also disrupt cellular respiration and cause electrolyte leakage, leading to cell membrane damage in certain microorganisms .

Comparaison Avec Des Composés Similaires

- 4,6-dihydroxy-5-methoxy-7-methylphthalide

- 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran

- 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran

- 4,5,6-trihydroxy-7-methylphthalide

Comparison: Compared to these similar compounds, 7-methoxyisobenzofuran-1(3H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

7-Methoxyisobenzofuran-1(3H)-one, a derivative of isobenzofuran, has garnered interest due to its diverse biological activities. This compound belongs to a class of phthalides known for their presence in various natural products and potential therapeutic applications. The following sections detail the synthesis, biological activities, and relevant case studies surrounding this compound.

Chemical Structure

The molecular formula of this compound is CHO. The structure features a methoxy group at the 7-position of the isobenzofuran ring, contributing to its unique properties and biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in preventing cellular damage associated with various diseases .

- Anticancer Properties : Studies have shown that derivatives of isobenzofuran can inhibit cancer cell proliferation. For instance, some analogs have been tested against various cancer cell lines, exhibiting promising antiproliferative effects . The mechanism often involves inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy.

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Research indicates that isobenzofuran derivatives can exhibit antibacterial effects against several pathogenic strains .

- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from glutamate-induced cytotoxicity, highlighting its potential use in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on various C-3 functionalized isobenzofuran-1(3H)-ones revealed that certain derivatives exhibited strong antiproliferative effects on human cancer cell lines. Specifically, compounds with lipophilic substituents showed enhanced activity against breast cancer cells (MCF-7), suggesting that structural modifications can significantly influence biological efficacy .

Case Study 2: Neuroprotective Properties

In an investigation into the neuroprotective effects of isobenzofuran derivatives, researchers found that this compound effectively inhibited glutamate-induced cytotoxicity in PC12 cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease, where oxidative stress plays a critical role .

Q & A

Basic Questions

Q. What are the primary synthetic routes for 7-methoxyisobenzofuran-1(3H)-one?

The compound can be synthesized via palladium-catalyzed cyclization of 4-methoxybenzoic acid with dibromomethane under reflux conditions (140°C, 18 h), followed by purification via silica gel column chromatography (hexane:ethyl acetate eluent) . Alternative routes involve condensation reactions between phthalaldehyde and methylacetophenone, though these may yield isomeric mixtures requiring chromatographic separation . Key intermediates and reaction conditions (e.g., Ag₂O nanoparticles in DMF for derivative synthesis) are critical for optimizing yields .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- NMR : and NMR (e.g., δ 3.89 ppm for methoxy protons, 171.1 ppm for lactone carbonyl ).

- X-ray diffraction : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) resolve planar molecular conformations and intermolecular interactions (C–H···O hydrogen bonds) .

- IR and HREIMS : Confirm functional groups (e.g., lactone C=O at 1736 cm) and molecular mass ( 165.0552) .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit antioxidant, antiplatelet, and phytotoxic activities. For example, (Z)-3-benzylideneisobenzofuran-1(3H)-ones inhibit glutamate-induced cytotoxicity in PC12 cells and disrupt photosynthetic electron transport in plants .

Advanced Research Questions

Q. How can isomer formation during synthesis be minimized or resolved?

Isomeric byproducts (e.g., (Z/E)-1,2-dienes) arise from competing reaction pathways. Strategies include:

- Solvent-free conditions to reduce steric interference .

- Catalyst optimization : Palladium(II) acetate with potassium bicarbonate enhances regioselectivity .

- Chromatographic separation : Silica gel columns with gradient elution (hexane:ethyl acetate) effectively isolate isomers .

Q. How do intermolecular interactions influence crystal packing and stability?

Hirshfeld surface analysis reveals dominant C–H···O (≈25% contribution) and C–H···π (≈15%) interactions. Energy frameworks indicate that dispersion forces stabilize layered crystal structures along the -plane, as seen in monoclinic polymorphs . Substituent variations (e.g., methoxy vs. hydroxy groups) alter hydrogen-bonding networks and lattice parameters .

Q. What methodologies address contradictions in crystallographic data across studies?

Discrepancies in unit cell dimensions or bond angles may arise from differing substituents (e.g., 4-methylphenyl vs. methoxy groups). To resolve these:

- Compare Cambridge Structural Database (CSD) entries (e.g., CCDC 1505246) for standardized metrics .

- Use R-factor analysis () and data-to-parameter ratios (>12:1) to validate refinement quality .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

- Substituent variation : Electron-donating groups (e.g., methoxy) enhance antioxidant activity by stabilizing radical intermediates .

- Docking studies : Molecular docking (e.g., with cyclooxygenase-1) identifies key hydrophobic interactions between the lactone ring and enzyme active sites .

- In vitro assays : Antiplatelet activity is quantified via IC₅₀ values in platelet aggregation inhibition tests .

Q. Methodological Considerations

Q. What experimental controls are critical for reproducibility in synthetic protocols?

- Catalyst purity : Use freshly prepared Pd(OAc)₂ to avoid deactivation .

- Temperature gradients : Maintain ±1°C tolerance during reflux to prevent side reactions .

- Column chromatography : Pre-saturate silica gel with eluent to improve separation efficiency .

Q. How to validate spectroscopic assignments in complex mixtures?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in isomeric mixtures .

- Isotopic labeling : -enriched samples confirm carbonyl carbon assignments in -NMR .

Q. What computational tools complement crystallographic studies?

Propriétés

IUPAC Name |

7-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-4-2-3-6-5-12-9(10)8(6)7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDGLTMPUVJBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450779 | |

| Record name | 7-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28281-58-5 | |

| Record name | 7-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28281-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.